molecular formula C9H7ClN2O2S B1592498 Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 319442-18-7

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

Cat. No. B1592498
CAS RN: 319442-18-7
M. Wt: 242.68 g/mol
InChI Key: YBFVHUWXKQPWSX-UHFFFAOYSA-N
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Description

“Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate” is a chemical compound with the CAS Number: 319442-18-7 . It has a molecular weight of 242.69 and its IUPAC name is ethyl 4-chlorothieno [3,2-d]pyrimidine-2-carboxylate .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves the use of the Dimroth rearrangement . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .


Molecular Structure Analysis

The InChI code for “Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate” is 1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3 . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate” is a solid compound . It is stored at temperatures between 2-8°C .

Scientific Research Applications

Antiallergenic Properties Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate and its derivatives have been explored for their antiallergenic properties. Notably, a series including both carboxylic acid salts and esters of this compound have shown oral activity in rat passive cutaneous anaphylaxis tests. The activity was optimized with specific substitutions, indicating their potential as orally active antiallergy agents (Temple et al., 1979).

Synthesis and Chemical Properties The chemical synthesis of Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate and its analogs involves innovative methods that enhance the efficacy and yield of these compounds. One method described the direct formation of related esters from precursors in refluxing ethanol, showcasing the versatility and adaptability of this chemical framework in synthetic chemistry (Santilli et al., 1971).

Applications in Cancer Research Research has identified Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate derivatives as potential agents for inducing apoptosis in cancer cells, particularly in breast cancer. A study highlighted the synthesis of related compounds and their in vitro and in vivo activity against cancer cell lines, demonstrating significant antiproliferative potential and the ability to induce apoptosis (Gad et al., 2020).

Advanced Synthesis Techniques Innovative synthesis techniques have been developed for Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate and its derivatives, including a new synthetic strategy that avoids the use of excessive toxic materials, simplifying post-synthesis processing and enhancing safety (Cai Dejiao, 2011).

Medicinal Chemistry Innovations The compound and its derivatives have been synthesized and tested for various biological activities, including their potential as VEGF receptor-2 kinase inhibitors, which play a crucial role in the formation of new blood vessels from tumors. This highlights the compound's significance in developing treatments for conditions associated with abnormal angiogenesis (Yang-Heon Song, 2007).

Safety and Hazards

The safety information for “Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate” includes the following hazard statements: H302;H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261;P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c1-2-14-9(13)8-11-5-3-4-15-6(5)7(10)12-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFVHUWXKQPWSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=N1)Cl)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627514
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate

CAS RN

319442-18-7
Record name Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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